![molecular formula C21H27NO3 B12530712 N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine CAS No. 847578-92-1](/img/structure/B12530712.png)
N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine is a compound with the molecular formula C21H27NO3. It is known for its unique structure, which includes a phenylpropoxy group attached to a phenyl ring, further connected to a propyl chain and an L-alanine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine typically involves the alkylation of amino acids with the hydrochlorides of corresponding 1-(4-substituted phenyl)-3-diethylamino-1-propanones. The reduction of N-[β-(4-substituted benzoyl)ethyl]amino acids with sodium borohydride at room temperature in water or a mixture of ethanol and water (1:1) is a common method . The structures of the synthesized compounds are confirmed using IR spectroscopy and 1H NMR spectroscopy, with purity verified by thin-layer chromatography (TLC) and elemental analysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine undergoes various chemical reactions, including:
Reduction: Reduction of N-[β-(4-substituted benzoyl)ethyl]amino acids with sodium borohydride.
Substitution: Alkylation of amino acids with hydrochlorides of corresponding 1-(4-substituted phenyl)-3-diethylamino-1-propanones.
Common Reagents and Conditions
Sodium borohydride: Used for reduction reactions at room temperature in water or a mixture of ethanol and water.
Hydrochlorides of 1-(4-substituted phenyl)-3-diethylamino-1-propanones: Used for alkylation reactions.
Major Products Formed
The major products formed from these reactions include arylaliphatic aminopropanols containing amino acid fragments, such as N-[3-(4-substituted phenyl)-3-hydroxypropyl]valines, tryptophans, and 3-{[3-hydroxy-3-(4-substituted phenyl)propyl]amino}-3-phenylpropanoic acids .
Scientific Research Applications
Chemistry: Used in the synthesis of new arylaliphatic aminopropanols containing fragments of α- and β-amino acids.
Biology: Investigated for its anti-inflammatory and anticonvulsive activities.
Medicine: Potential use in the development of drugs targeting specific molecular pathways.
Industry: Applications in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine involves its interaction with specific molecular targets and pathways. It has been shown to bind to S1P receptors, particularly EDG-6, and potentially EDG-1 and EDG-6 . This binding activity is useful for the prevention and treatment of conditions such as transplantation rejection and graft-versus-host disease .
Comparison with Similar Compounds
N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine can be compared with other similar compounds, such as:
- N-[3-(4-Substituted phenyl)-3-hydroxypropyl]valines
- N-[3-(4-Substituted phenyl)-3-hydroxypropyl]tryptophans
- 3-{[3-Hydroxy-3-(4-substituted phenyl)propyl]amino}-3-phenylpropanoic acids
These compounds share similar structural features and synthetic routes but differ in their specific substituents and biological activities
Properties
CAS No. |
847578-92-1 |
|---|---|
Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2S)-2-[3-[4-(3-phenylpropoxy)phenyl]propylamino]propanoic acid |
InChI |
InChI=1S/C21H27NO3/c1-17(21(23)24)22-15-5-9-19-11-13-20(14-12-19)25-16-6-10-18-7-3-2-4-8-18/h2-4,7-8,11-14,17,22H,5-6,9-10,15-16H2,1H3,(H,23,24)/t17-/m0/s1 |
InChI Key |
AOVUUEYPHGGVAF-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCCCC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)NCCCC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


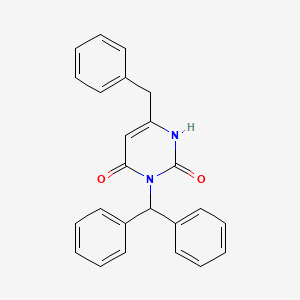

![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
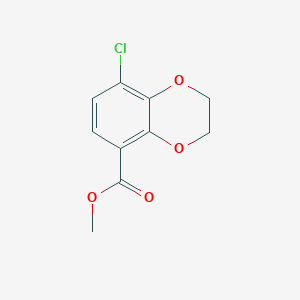

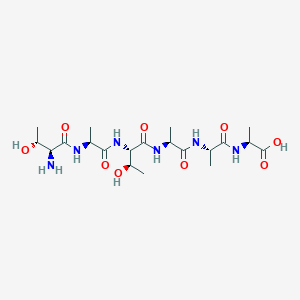
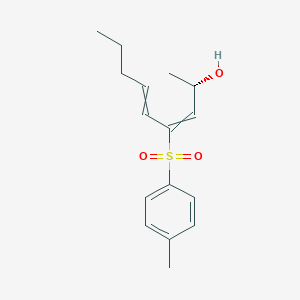
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)
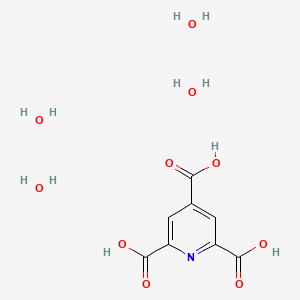
![[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene](/img/structure/B12530717.png)
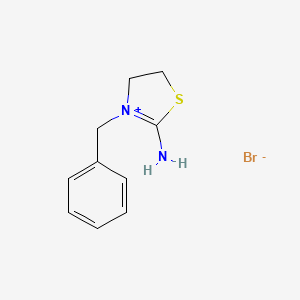
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
